molecular formula C8H9ClN4O2 B13478895 Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate hydrochloride

Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate hydrochloride

Cat. No.: B13478895
M. Wt: 228.63 g/mol
InChI Key: HNXRNDYDHZFORD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate hydrochloride is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield various oxidized derivatives, while substitution reactions can produce a range of substituted triazolopyridines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a potent enzyme inhibitor and its potential therapeutic applications make it a valuable compound in scientific research and drug development .

Biological Activity

Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate hydrochloride (CAS No. 1094107-42-2) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, mechanisms of action, and its implications in medicinal chemistry.

  • Molecular Formula : C₈H₈N₄O₂
  • Molecular Weight : 192.18 g/mol
  • Purity : Typically >98% in commercial preparations .

The biological activity of methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate is primarily attributed to its structural similarity to other bioactive compounds. Its mechanisms include:

  • Enzyme Inhibition : It has been shown to inhibit various enzymes involved in metabolic pathways linked to diseases such as cancer and diabetes. The compound may interact with target proteins through hydrogen bonding and hydrophobic interactions .
  • Receptor Modulation : The compound has been studied for its potential to modulate receptor tyrosine kinases, particularly AXL receptor tyrosine kinase, which plays a role in tumorigenesis and metastasis .

Biological Activities

Research indicates that methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate exhibits several biological activities:

  • Antitumor Activity : Preliminary studies suggest that it can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. In vitro assays have shown IC₅₀ values indicating significant cytotoxicity against various cancer cell lines .
  • Antiviral Properties : Similar compounds in the triazolo family have demonstrated antiviral effects by inhibiting viral replication mechanisms. Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine derivatives have shown promise against influenza virus by disrupting RNA polymerase interactions .
  • Anti-inflammatory Effects : Some studies indicate that this compound may reduce inflammatory responses by downregulating pro-inflammatory cytokines in cellular models .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntitumorInduces apoptosis in cancer cells
AntiviralInhibits influenza virus replication
Anti-inflammatoryReduces cytokine production

Case Study: Antitumor Effects

A study published in the Journal of Medicinal Chemistry investigated the antitumor effects of various triazolo compounds including methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine derivatives. The results showed that these compounds effectively inhibited cell growth in several cancer cell lines with IC₅₀ values ranging from 10 to 30 μM. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway .

Case Study: Antiviral Activity

Research published in a peer-reviewed journal highlighted the antiviral potential of triazolo compounds against influenza A virus. The study demonstrated that methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine derivatives could inhibit viral replication with EC₅₀ values between 7 and 25 μM without significant cytotoxicity at higher concentrations (up to 250 μM) .

Properties

Molecular Formula

C8H9ClN4O2

Molecular Weight

228.63 g/mol

IUPAC Name

methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate;hydrochloride

InChI

InChI=1S/C8H8N4O2.ClH/c1-14-7(13)5-2-3-12-6(4-5)10-8(9)11-12;/h2-4H,1H3,(H2,9,11);1H

InChI Key

HNXRNDYDHZFORD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=NC(=NN2C=C1)N.Cl

Origin of Product

United States

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